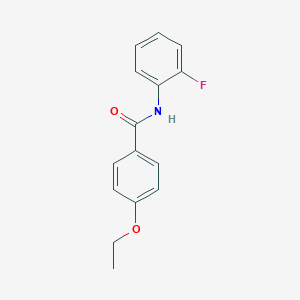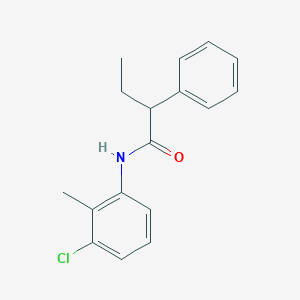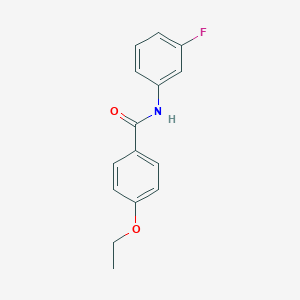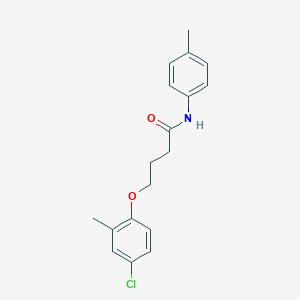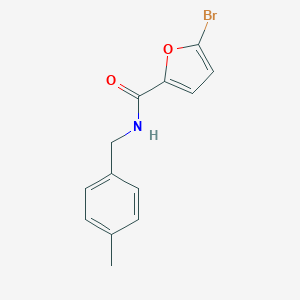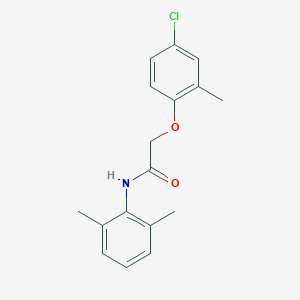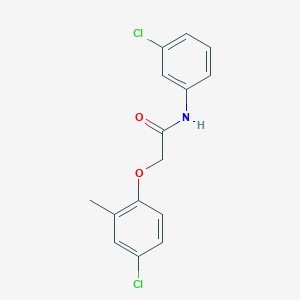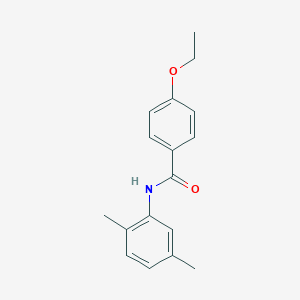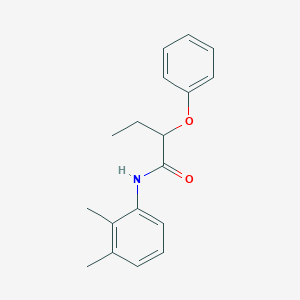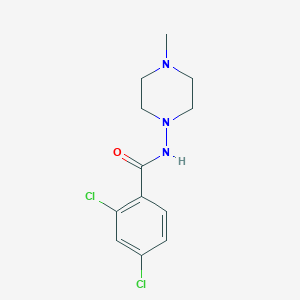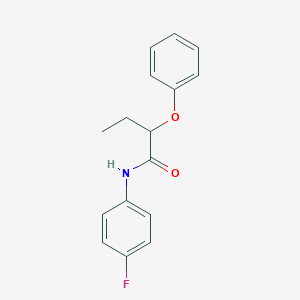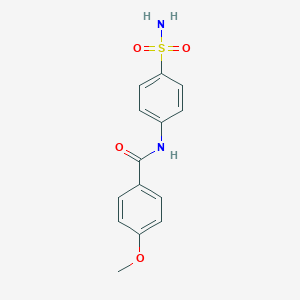![molecular formula C20H25NO B336547 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B336547.png)
4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 2-isopropylaniline.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 4-tert-butylbenzoic acid with 2-isopropylaniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.
Medicine: Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound may find applications in the development of specialty chemicals or materials.
作用機序
The mechanism of action of 4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide depends on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context and target molecules.
類似化合物との比較
Similar Compounds
N-(2-isopropylphenyl)-4-tert-butylbenzamide: A structural isomer with similar functional groups but different spatial arrangement.
4-tert-Butyl-N-phenylbenzamide: Lacks the isopropyl group, which may affect its chemical properties and applications.
N-(2-isopropylphenyl)benzamide: Similar structure but without the tert-butyl group.
Uniqueness
4-tert-butyl-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both tert-butyl and isopropyl-phenyl groups, which may confer distinct steric and electronic properties
特性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO/c1-14(2)17-8-6-7-9-18(17)21-19(22)15-10-12-16(13-11-15)20(3,4)5/h6-14H,1-5H3,(H,21,22) |
InChIキー |
KUNDUABDLOQNMH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


